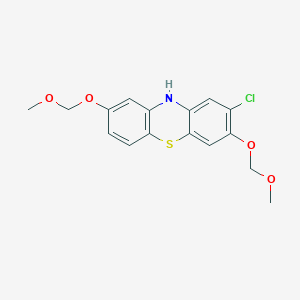
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. Phenothiazine derivatives are particularly noted for their use as antipsychotic agents, antihistamines, and in the treatment of parasitic infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of 3,8-bis(methoxymethoxy)-10H-phenothiazine. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the concentration of reactants to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another antipsychotic with similar structural features.
Promethazine: An antihistamine and antiemetic.
Uniqueness
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. Its methoxymethoxy groups could influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
61588-51-0 |
|---|---|
Molecular Formula |
C16H16ClNO4S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine |
InChI |
InChI=1S/C16H16ClNO4S/c1-19-8-21-10-3-4-15-12(5-10)18-13-6-11(17)14(22-9-20-2)7-16(13)23-15/h3-7,18H,8-9H2,1-2H3 |
InChI Key |
HFGNFASRAFRKER-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
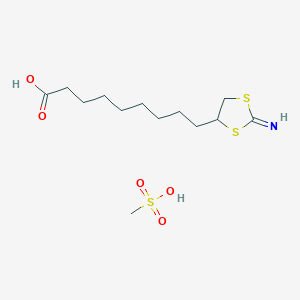
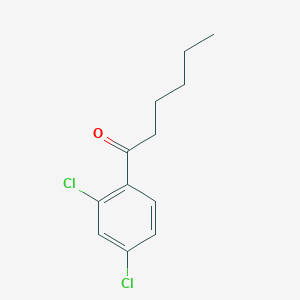
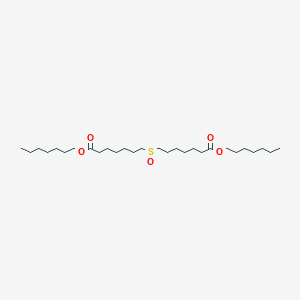
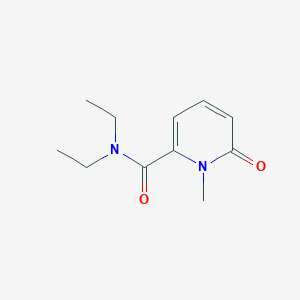
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
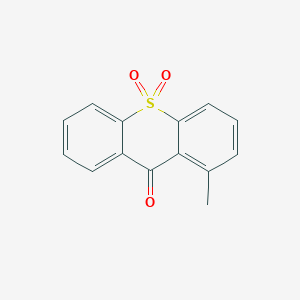
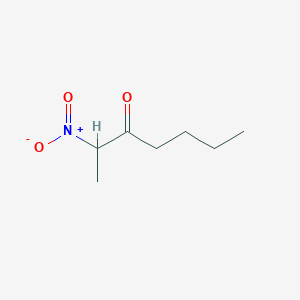
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
